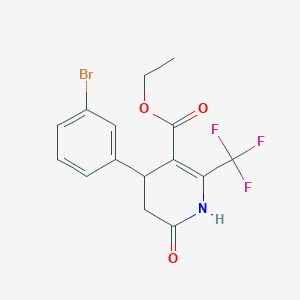

Ethyl 4-(3-bromophenyl)-6-oxo-2-(tfm)-1,4,5,6-tetrahydropyridine-3-carboxylate

Description

This compound belongs to the tetrahydropyridine class, characterized by a partially saturated six-membered ring containing one nitrogen atom. Its structure includes:

- Ethyl ester at position 3, enhancing lipophilicity compared to methyl esters.

- Trifluoromethyl (CF₃) at position 2, contributing electron-withdrawing effects and metabolic stability.

- 6-Oxo group, enabling hydrogen bonding and keto-enol tautomerism.

The bromine atom and CF₃ group make it distinct from simpler tetrahydropyridines, influencing reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name |

ethyl 4-(3-bromophenyl)-2-oxo-6-(trifluoromethyl)-3,4-dihydro-1H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrF3NO3/c1-2-23-14(22)12-10(8-4-3-5-9(16)6-8)7-11(21)20-13(12)15(17,18)19/h3-6,10H,2,7H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXYSDQPMYUPIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)CC1C2=CC(=CC=C2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-bromophenyl)-6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenyl, undergoes a series of reactions to introduce the necessary functional groups.

Cyclization: The intermediate is then subjected to cyclization reactions to form the tetrahydropyridine ring.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a suitable trifluoromethylating agent.

Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromophenyl)-6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution Reagents: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Ethyl 4-(3-bromophenyl)-6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism by which Ethyl 4-(3-bromophenyl)-6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl and trifluoromethyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The tetrahydropyridine ring may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Position 2 Groups : The CF₃ group enhances electron density withdrawal compared to vinylpyridinyl or methyl groups, affecting ring puckering and dipole moments .

- Ester Groups: Ethyl esters generally lower melting points (e.g., 128–130°C vs. 183–184°C for benzoylamino derivatives) due to reduced crystallinity .

Crystallographic and Conformational Analysis

- Target Compound : Predicted to adopt a boat conformation due to steric effects from 3-bromophenyl and CF₃. Bromine may participate in C–Br⋯π or halogen bonding, as seen in related brominated aromatics .

- Methyl 6-oxo-4-phenyl-2-vinylpyridinyl Analogue : Exhibits a planar tetrahydropyridine ring with a dihedral angle of 77.3° between phenyl and pyridinyl rings. Intramolecular N–H⋯O bonds stabilize a seven-membered pseudo-ring .

- Ethyl 6-oxo-2-CF₃ Derivative : Lacks aryl groups at position 4, leading to simpler crystal packing dominated by C–H⋯O and van der Waals interactions .

Physicochemical Properties

Biological Activity

Ethyl 4-(3-bromophenyl)-6-oxo-2-(tfm)-1,4,5,6-tetrahydropyridine-3-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C15H13BrF3NO3

- Molecular Weight : 392.1678 g/mol

- CAS Number : 338960-11-5

- Melting Point : 157-159 °C

- Synonyms : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an inhibitor of key enzymes and its cytotoxic properties.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on several enzymes involved in critical biological processes:

- Cholinesterases : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. For instance, a study found that certain derivatives with similar structures exhibited IC50 values in the low micromolar range against these enzymes .

- Cyclooxygenases (COX) : There is evidence suggesting that the compound may also inhibit COX enzymes, which are involved in inflammation and pain pathways. The presence of halogenated phenyl groups appears to enhance this inhibitory activity .

- Lipoxygenases (LOX) : The compound has been evaluated for its activity against lipoxygenase enzymes (LOX-5 and LOX-15), which play roles in inflammatory responses. Kinetic studies have suggested moderate inhibition levels .

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of this compound have shown promising results against various cancer cell lines:

- MCF-7 Breast Cancer Cells : The compound demonstrated significant cytotoxicity against MCF-7 cells with IC50 values indicating effective growth inhibition .

Data Table: Biological Activity Summary

Case Studies

In a recent case study focusing on structure-activity relationships (SAR), modifications to the bromophenyl group were shown to significantly affect the biological activity of related compounds. The introduction of electron-withdrawing groups was correlated with increased enzyme inhibition potency . This highlights the importance of molecular structure in determining the pharmacological profile of tetrahydropyridine derivatives.

Q & A

Q. What are the common synthetic routes for Ethyl 4-(3-bromophenyl)-6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate, and what analytical methods validate its purity?

The compound is typically synthesized via multicomponent reactions involving β-keto esters, aryl aldehydes, and urea derivatives under acidic or reflux conditions. For example, Haldorai Yuvaraj et al. describe a condensation reaction using 3-bromobenzaldehyde, ethyl acetoacetate, and urea in ethanol with catalytic HCl, followed by recrystallization for purification . Purity is validated using HPLC (High-Performance Liquid Chromatography) and TLC (Thin-Layer Chromatography), while structural confirmation employs NMR, NMR, and FT-IR spectroscopy .

Q. How is the compound characterized structurally, and what techniques confirm its molecular configuration?

X-ray crystallography is the gold standard for structural elucidation. Single-crystal diffraction studies reveal monoclinic symmetry (space group ) with unit cell parameters , and . Hydrogen bonding networks (e.g., N–H···O interactions) are mapped using SHELX software . Complementary techniques like NMR ( for methyl groups) and IR ( for carbonyl stretches) further confirm functional groups .

Advanced Questions

Q. How do crystallographic studies inform the hydrogen bonding network and supramolecular assembly of this compound?

Crystal packing analysis along the -axis reveals a 3D framework stabilized by N–H···O hydrogen bonds () between the pyrimidine carbonyl and amine groups. Additional weak interactions (C–H···π, -stacking) between the 3-bromophenyl ring and adjacent molecules contribute to supramolecular stability. These interactions are critical for predicting solubility and crystallization behavior in drug design .

Q. What methodologies are employed to resolve contradictions in reaction yields when using this compound in diverse catalytic systems?

Reaction optimization leverages informer libraries (e.g., Merck’s Aryl Halide Chemistry Informer Library) to screen catalytic conditions (e.g., Pd-catalyzed cross-coupling). Contradictions in yields are addressed by comparing solvent polarity (DMF vs. THF), temperature (room temp vs. 80°C), and ligand effects (XPhos vs. SPhos). Statistical tools like Design of Experiments (DoE) identify critical parameters, while NMR reaction monitoring tracks intermediate formation .

Q. How do substituent effects (e.g., 3-bromophenyl vs. 4-hydroxyphenyl) influence the compound’s physicochemical properties?

Comparative crystallographic studies of analogs (e.g., ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohexene-1-carboxylate) show that electron-withdrawing groups (e.g., Br) reduce dihedral angles between aromatic rings () compared to electron-donating groups (), altering dipole moments and solubility. DFT calculations (B3LYP/6-31G*) correlate these structural changes with values .

Q. What strategies mitigate challenges in enantioselective synthesis of related tetrahydropyridine derivatives?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce stereocontrol during cyclization. For example, Jeong et al. achieved >90% enantiomeric excess (ee) using L-proline-mediated organocatalysis in ethanol. Racemization risks are minimized by avoiding high temperatures (>60°C) during esterification .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.